molecular formula C11H8F2N2O2 B6166133 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152510-99-0

3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6166133
CAS No.: 1152510-99-0
M. Wt: 238.2
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Description

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid moiety, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-difluorophenylhydrazine and ethyl acetoacetate.

  • Reaction Steps: The hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazoline derivatives.

  • Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under controlled conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Pyrazoline Derivatives: Formed through the reduction of the pyrazole ring.

  • Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound serves as a building block for the synthesis of various fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals. Biology: It can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: The compound is used in the production of advanced materials, such as nonlinear optical materials and polymers.

Mechanism of Action

The mechanism by which 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 3-(2,6-Difluorophenyl)prop-2-en-1-one: A fluorinated chalcone with nonlinear optical properties.

  • 2,6-Difluorophenylboronic Acid: Used in Suzuki coupling reactions in organic synthesis.

  • 2,6-Difluorophenyl isocyanate: Employed in the synthesis of fluorinated ureas and carbamates.

This comprehensive overview highlights the significance of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for further research and development.

Properties

CAS No.

1152510-99-0

Molecular Formula

C11H8F2N2O2

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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